N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide
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Overview
Description
N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide is a useful research compound. Its molecular formula is C16H11F3N4O and its molecular weight is 332.286. The purity is usually 95%.
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Scientific Research Applications
Antipsoriatic Potential
N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide derivatives have shown promising potential in the treatment of psoriasis. One derivative, specifically identified as 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea, exhibited significant antipsoriatic effects in a psoriatic animal model. It was noted for its high potency against FMS-like tyrosine kinase 3 (FLT3), a potential molecular target for psoriasis treatment, and demonstrated a lack of recurrence 15 days post the final administration, indicating its sustained therapeutic impact (Li et al., 2016).
Anti-inflammatory and Ulcerogenicity Studies
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties. Specifically, pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives exhibited significant anti-inflammatory activities with minimal ulcerogenic effects. This promising pharmacological profile indicates the potential for these compounds in the development of anti-inflammatory drugs with reduced gastrointestinal side effects (El-Tombary, 2013).
Diagnostic and Therapeutic Applications in Neurology
Compounds structurally similar to this compound have been studied for their diagnostic and therapeutic applications in neurological disorders. Specifically, substituted pyrazolo[1,5-a]pyrimidines demonstrated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs), indicating their potential in studying neurodegenerative disorders through positron emission tomography (PET) imaging (Fookes et al., 2008).
Mechanism of Action
Target of Action
The primary target of N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cinnamamide, also known as PHTPP, is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being Estrogen Receptor α (ERα). These receptors are involved in mediating the effects of estrogen hormones, which play crucial roles in a variety of biological processes, including reproductive development and function, cardiovascular health, bone integrity, cognitive function, and behavior .
Mode of Action
PHTPP acts as a highly selective antagonist of ERβ . It possesses 36-fold selectivity for ERβ over ERα . As an antagonist, PHTPP binds to ERβ and inhibits its activity, thereby blocking the effects of estrogen hormones that act through this receptor .
Biochemical Pathways
Estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .
Pharmacokinetics
It is known to be soluble in dmso .
Result of Action
The molecular and cellular effects of PHTPP’s action largely depend on the specific biological context. In ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, PHTPP significantly enhanced cell growth . This suggests that blocking ERβ activity can promote cell proliferation in certain contexts, likely by shifting the balance of estrogen signaling towards the effects mediated by ERα .
Future Directions
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)13-8-14-20-9-12(10-23(14)22-13)21-15(24)7-6-11-4-2-1-3-5-11/h1-10H,(H,21,24)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUXLEIZUMIHJI-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.